N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a pyridazine core substituted with a pyridin-3-ylamino group and an ethylamino linker. The trifluoromethyl (-CF₃) group at the 2-position of the benzene ring enhances lipophilicity and metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding interactions, a common feature in enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-18(20,21)14-5-1-2-6-15(14)30(28,29)24-11-10-23-16-7-8-17(27-26-16)25-13-4-3-9-22-12-13/h1-9,12,24H,10-11H2,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJNHRNGXGDTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including a trifluoromethyl group and a benzenesulfonamide moiety. The structural formula suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N6O4S |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 1021259-42-6 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor for various kinases, which are crucial in cancer progression and other diseases.
- Kinase Inhibition : Similar compounds have demonstrated significant kinase inhibitory properties, making them valuable in cancer therapy. For instance, pyridazine derivatives are known for their ability to inhibit receptor tyrosine kinases (RTKs), which play a pivotal role in cell signaling pathways associated with tumor growth .
- Enzyme Interaction : The sulfonamide group may facilitate binding to enzyme active sites, potentially modulating enzymatic activities involved in metabolic pathways.
Biological Activity
Research indicates that compounds structurally related to this compound exhibit various biological activities:
- Anticancer Activity : Studies show that similar compounds can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .
- Antimicrobial Properties : The presence of pyridine and pyridazine rings is often linked to antimicrobial activity against bacteria and fungi .
Case Studies
- In Vitro Studies : Research conducted on related pyridazine derivatives has shown promising results in inhibiting the growth of various cancer cell lines. For example, one study reported an IC50 value in the low micromolar range against breast cancer cells .
- Animal Models : In vivo studies have demonstrated that compounds with similar structures can significantly reduce tumor size in xenograft models, indicating their potential as therapeutic agents .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(6-(pyridin-2-ylamino)pyridazin-3-yl)amide | Pyridine and pyridazine rings | Anticancer activity | Contains both aromatic systems |
| 4-Aminoquinoline | Quinolines with amino groups | Antimalarial properties | Well-studied in drug development |
| 1-Naphthylamine | Naphthalene derivative | Mutagenic potential | Simple amine structure |
The dual-ring system of this compound provides distinct pathways for interaction with biological targets compared to other compounds listed above.
Scientific Research Applications
Potential Applications
-
Antitumor Activity
- Mechanism : The compound may exert antitumor effects through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Case Study : Research has shown that similar benzamide derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents.
-
Anti-inflammatory Effects
- Mechanism : N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
- Research Findings : In vitro studies suggest that this compound can inhibit pro-inflammatory cytokine production, thereby reducing inflammation.
-
Neuroprotective Effects
- Mechanism : The compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
- Case Study : Studies have indicated that related compounds exhibit neuroprotective effects, improving cell viability against oxidative stress-induced damage.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis. Key steps include:
- Formation of the pyridazinyl-pyridinyl intermediate.
- Reaction with ethylamine derivatives to form the desired sulfonamide.
- Use of solvents like toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide to promote reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Pyridazine Cores
The compound shares structural motifs with several sulfonamide derivatives reported in the literature:
Key Differences :
- Core Heterocycle : Pyridazine (target) vs. pyridine (analogues). Pyridazine’s electron-deficient nature may improve binding to ATP pockets in kinases compared to pyridine derivatives.
- Substituent Positioning : The 2-CF₃ group in the target compound vs. 4-CF₃ in 17d may alter steric interactions with hydrophobic enzyme pockets.
- Linker Flexibility: The ethylamino linker in the target compound could confer greater conformational adaptability than rigid benzyloxy or anilino groups in analogues.
Functional Group Comparisons
- Sulfonamide vs.
- CF₃ Positioning : The 2-CF₃ group in the target compound may reduce metabolic oxidation compared to 4-CF₃ analogues, as ortho-substituents often hinder cytochrome P450 access .
Pharmacological Considerations
For instance, human beta 3-AR requires agonists with higher intrinsic efficacy than rodent receptors, a challenge for translating preclinical results . This underscores the need for rigorous profiling of the target compound’s selectivity and metabolic stability.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step reactions, including coupling pyridazine and pyridine derivatives with sulfonamide intermediates. Key steps:
- Amination : Use palladium-catalyzed cross-coupling for pyridazine-pyridine linkage .
- Sulfonylation : React with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate >95% purity . Optimization Tip: Monitor reaction progress via LC-MS to adjust stoichiometry and minimize byproducts.
Q. How can researchers validate the structural integrity of this compound?
Use a combination of spectroscopic and chromatographic methods:
- NMR : Confirm aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in NMR) .
- HRMS : Verify molecular ion [M+H] with <2 ppm error .
- X-ray crystallography : Resolve ambiguities in stereochemistry (if crystalline) .
Q. What preliminary assays are recommended to assess biological activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing in in vitro studies .
Advanced Research Questions
Q. How does the trifluoromethyl group influence binding affinity and metabolic stability?
- Lipophilicity : The CF group increases logP by ~1.5 units, enhancing membrane permeability (measured via shake-flask method) .
- Metabolic stability : In vitro liver microsome assays (human/rat) show t >60 min due to reduced CYP450-mediated oxidation .
- Binding interactions : Molecular docking (e.g., AutoDock Vina) reveals hydrophobic interactions with kinase ATP pockets .
Q. What experimental designs address contradictions in biological activity data?
- Dose-response curves : Replicate assays across 3+ independent experiments to rule out false positives .
- Off-target profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify promiscuous binding .
- Physicochemical validation : Recheck solubility and aggregation (via dynamic light scattering) if activity varies between labs .
Q. How can researchers optimize selectivity for target proteins?
- SAR studies : Modify pyridazine substituents (e.g., replace pyridin-3-ylamino with pyrimidine) to alter steric/electronic profiles .
- Co-crystallization : Resolve target-ligand structures to identify critical hydrogen bonds (e.g., sulfonamide-O with Lys residue) .
- Free-energy calculations : Use MM-GBSA to predict binding energy differences between homologous proteins .
Q. What strategies mitigate instability in aqueous buffers?
- pH adjustment : Stabilize sulfonamide moiety by maintaining pH >6.5 (avoid acidic hydrolysis) .
- Lyophilization : Prepare lyophilized aliquots in mannitol/sucrose matrices for long-term storage .
- Excipient screening : Add cyclodextrins or PEG to improve solubility without altering activity .
Q. How to resolve discrepancies in computational vs. experimental binding data?
- Conformational sampling : Run MD simulations (e.g., GROMACS) to account for protein flexibility .
- WaterMap analysis : Identify displaced water molecules in binding pockets that affect affinity predictions .
- Experimental validation : Use SPR or ITC to measure binding kinetics and compare with docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
